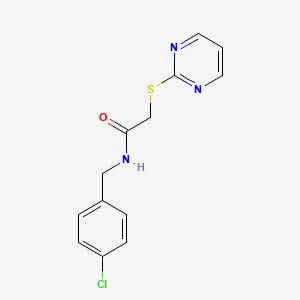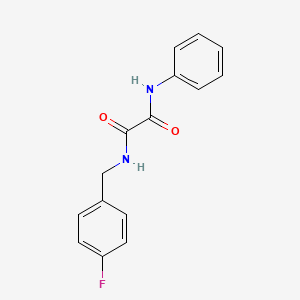
N-(4-fluorobenzyl)-N'-phenylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-N'-phenylethanediamide is a compound that belongs to the class of benzamides. It is a synthetic molecule that has been used in scientific research for various purposes.
作用机制
The mechanism of action of N-(4-fluorobenzyl)-N'-phenylethanediamide is not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of pro-inflammatory cytokines. It has also been shown to modulate the activity of the cannabinoid receptor CB2, which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-phenylethanediamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to have neuroprotective effects, as it has been shown to protect against oxidative stress and apoptosis in neuronal cells. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
实验室实验的优点和局限性
N-(4-fluorobenzyl)-N'-phenylethanediamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. It has also been shown to have a high degree of selectivity for its target enzymes and receptors, which makes it a useful tool for studying the biological pathways involved in various diseases.
However, there are also some limitations to the use of N-(4-fluorobenzyl)-N'-phenylethanediamide in lab experiments. It has been shown to have low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
未来方向
There are several future directions for research involving N-(4-fluorobenzyl)-N'-phenylethanediamide. One area of research could focus on its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Another area of research could focus on its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research could be conducted to elucidate the mechanism of action of this compound and its potential as an anticancer agent.
Conclusion:
N-(4-fluorobenzyl)-N'-phenylethanediamide is a synthetic compound that has been used in scientific research for various purposes. Its synthesis method involves the reaction of 4-fluorobenzyl chloride and phenylethanediamine in the presence of a base. It has been studied for its potential as an anti-inflammatory agent, neuroprotective agent, and anticancer agent. Its mechanism of action is not fully understood, but it is believed to modulate the activity of various enzymes and receptors in the body. It has several advantages for lab experiments, but there are also some limitations to its use. Future research could focus on its potential as a treatment for various diseases and on elucidating its mechanism of action.
合成方法
The synthesis of N-(4-fluorobenzyl)-N'-phenylethanediamide involves the reaction of 4-fluorobenzyl chloride and phenylethanediamine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 100-120°C. The product is obtained by purification through recrystallization or column chromatography.
科学研究应用
N-(4-fluorobenzyl)-N'-phenylethanediamide has been used in scientific research for various purposes. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects. Additionally, it has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-12-8-6-11(7-9-12)10-17-14(19)15(20)18-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOCFMOSDSFLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-N'-phenyloxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

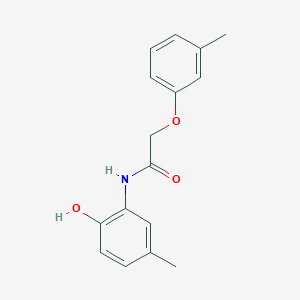
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5119937.png)
![N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5119955.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)
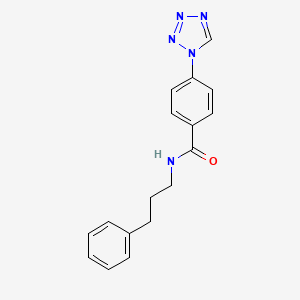
![2-methyl-3-thioxo-5-(3,4,5-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119983.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119988.png)
![N-benzyl-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5119990.png)
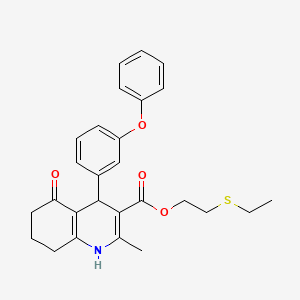
![isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5119999.png)

![N,N''-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[N'-phenyl(thiourea)]](/img/structure/B5120013.png)
